molecular formula C18H12BrFN4O2 B236119 5-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide

5-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide

Cat. No. B236119
M. Wt: 415.2 g/mol
InChI Key: KPCRZUTUFOLRNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide is a chemical compound with potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 5-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide involves the inhibition of CK2 activity. CK2 is a serine/threonine protein kinase that phosphorylates a wide range of substrates involved in various cellular processes. The inhibition of CK2 activity by 5-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide results in the modulation of these cellular processes, leading to potential therapeutic applications.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide are currently under investigation. Studies have shown that the compound inhibits the growth of cancer cells and induces apoptosis. Additionally, the compound has been shown to have anti-inflammatory properties. Further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages And Limitations For Lab Experiments

The advantages of using 5-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide in lab experiments include its potential therapeutic applications and its ability to inhibit CK2 activity. However, limitations include the need for further research to fully understand the biochemical and physiological effects of the compound and its potential toxicity.

Future Directions

For research on 5-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide include the investigation of its potential therapeutic applications in the treatment of cancer, neurodegenerative disorders, and inflammation. Additionally, further research is needed to fully understand the biochemical and physiological effects of the compound and its potential toxicity. Finally, studies on the synthesis of analogs of 5-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide may lead to the discovery of compounds with improved therapeutic properties.

Synthesis Methods

The synthesis of 5-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide involves the reaction of 2-amino-5-bromo-N-(4-fluorophenyl)benzamide with 6-methyl-2-phenyl-2,3-dihydro-1,2,3-benzotriazol-5-one in the presence of furfurylamine and trifluoroacetic acid. The reaction yields the desired compound with a purity of over 95%.

Scientific Research Applications

5-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide has potential applications in scientific research, particularly in the field of drug discovery. The compound has been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair. Inhibition of CK2 has been linked to the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammation.

properties

Product Name

5-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide

Molecular Formula

C18H12BrFN4O2

Molecular Weight

415.2 g/mol

IUPAC Name

5-bromo-N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]furan-2-carboxamide

InChI

InChI=1S/C18H12BrFN4O2/c1-10-8-14-15(23-24(22-14)12-4-2-11(20)3-5-12)9-13(10)21-18(25)16-6-7-17(19)26-16/h2-9H,1H3,(H,21,25)

InChI Key

KPCRZUTUFOLRNA-UHFFFAOYSA-N

SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(O3)Br)C4=CC=C(C=C4)F

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(O3)Br)C4=CC=C(C=C4)F

Origin of Product

United States

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